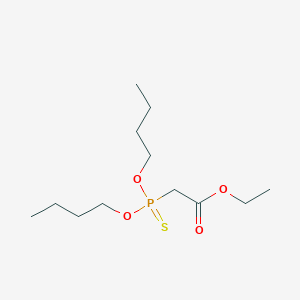

ethyl (dibutoxyphosphorothioyl)acetate

Description

Ethyl (dibutoxyphosphorothioyl)acetate is an organophosphorus compound characterized by a phosphorothioyl group (P=S) bonded to two butoxy groups and an ethyl acetate moiety. Its molecular structure combines ester and thiophosphate functionalities, making it relevant in agrochemical and pharmaceutical research. The compound is synthesized via nucleophilic substitution reactions, typically involving ethyl α-bromoacetate and tributyl phosphite, with subsequent sulfur incorporation to form the thioyl group .

Properties

IUPAC Name |

ethyl 2-dibutoxyphosphinothioylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25O4PS/c1-4-7-9-15-17(18,16-10-8-5-2)11-12(13)14-6-3/h4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZZGFORAQOVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(CC(=O)OCC)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25O4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (dibutoxyphosphorothioyl)acetate typically involves the reaction of ethyl acetate with dibutyl phosphorothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and separation units to ensure the purity and quality of the final product. The production process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (dibutoxyphosphorothioyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between ethyl (dibutoxyphosphorothioyl)acetate and related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Oxidation State of P | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₁H₂₃O₅PS | Phosphorothioyl (P=S), ester | +5 | Dibutoxy, ethyl acetate |

| Triethyl phosphonoacetate (I) | C₈H₁₇O₅P | Phosphono (P=O), ester | +5 | Triethyl |

| Dibutyl ethyl phosphonoacetate (II) | C₁₃H₂₇O₅P | Phosphono (P=O), ester | +5 | Dibutyl, ethyl acetate |

| Diethyl ethylphosphonite | C₆H₁₅O₂P | Phosphonite (P(III)), ether | +3 | Diethyl, ethyl |

Key Observations :

- Phosphorothioyl vs.

- Alkyl Chain Length : Dibutoxy substituents increase hydrophobicity compared to triethyl or diethyl analogs, influencing solubility and reactivity .

- Oxidation State : Diethyl ethylphosphonite (P(III)) is more nucleophilic and reactive than P(V) compounds like the target compound .

Physicochemical Data Limitations

While IR data for related compounds were attempted, insufficient sample quantities prevented analysis (Table 1 in ). Similarly, melting points and solubility data are absent in the provided evidence, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.